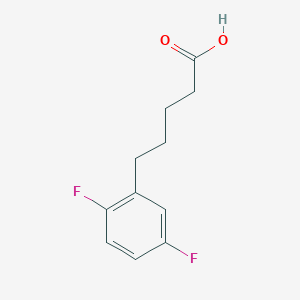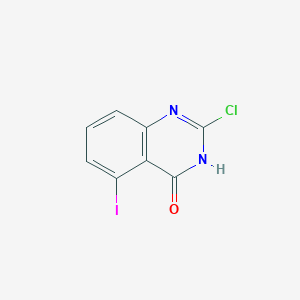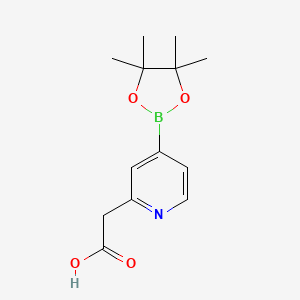![molecular formula C15H11F3N2O B13670362 7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13670362.png)
7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class This compound is characterized by the presence of a methoxy group at the 7th position and a trifluoromethylphenyl group at the 2nd position of the imidazo[1,2-a]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically involves a multi-step process. One common method includes the condensation of 2-aminopyridine with an α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions involve heating the reactants under microwave irradiation, which accelerates the reaction and improves yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo[1,2-a]pyridines, which can have varied biological activities and applications.
科学的研究の応用
作用機序
The mechanism of action of 7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs) and modulate GABA_A receptors . These interactions can lead to the disruption of cellular processes, resulting in the compound’s therapeutic effects. Additionally, its trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.
類似化合物との比較
Similar Compounds
- 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine
- 7-Fluoro-2-(4-methoxy-2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine
- 2-Phenylimidazo[1,2-a]pyridine
Uniqueness
7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is unique due to the presence of both a methoxy group and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its metabolic stability and lipophilicity, while the methoxy group can influence its electronic properties and reactivity. These features make it a valuable compound for drug discovery and development.
特性
分子式 |
C15H11F3N2O |
|---|---|
分子量 |
292.26 g/mol |
IUPAC名 |
7-methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H11F3N2O/c1-21-12-5-6-20-9-13(19-14(20)8-12)10-3-2-4-11(7-10)15(16,17)18/h2-9H,1H3 |
InChIキー |
ICFNJWUUMHNMBD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


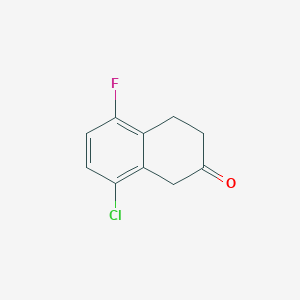
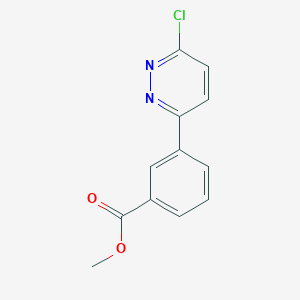
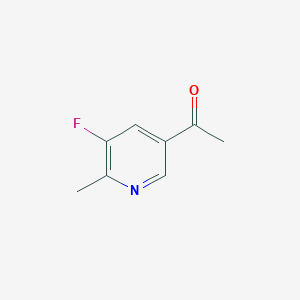
![(S)-3-[4-[Bis(2-chloroethyl)amino]phenyl]-2-(Boc-amino)propanoic Acid](/img/structure/B13670300.png)
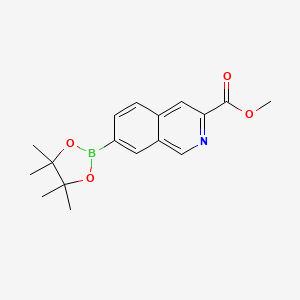
![2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13670313.png)
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670318.png)
![4-[(2-Methylquinolin-4-yl)amino]phenol](/img/structure/B13670321.png)

![8-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13670340.png)

